molecular formula C19H25NO6S2 B14390775 4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate CAS No. 89862-57-7

4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate

Cat. No.: B14390775
CAS No.: 89862-57-7
M. Wt: 427.5 g/mol
InChI Key: RIVKDPUHGPHBEH-UHFFFAOYSA-N
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Description

4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the Sulfanylcarbonyl Group: This step involves the reaction of the pyridine derivative with a thiol compound under controlled conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar functional groups.

    Sulfur compounds: Compounds containing sulfur atoms with various oxidation states.

Uniqueness

4-[6-(3-Acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate is unique due to its complex structure, which combines a pyridine ring with multiple functional groups, making it versatile for various applications.

Properties

CAS No.

89862-57-7

Molecular Formula

C19H25NO6S2

Molecular Weight

427.5 g/mol

IUPAC Name

4-[6-(3-acetyloxybutylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylbutan-2-yl acetate

InChI

InChI=1S/C19H25NO6S2/c1-12(25-14(3)21)8-10-27-18(23)16-6-5-7-17(20-16)19(24)28-11-9-13(2)26-15(4)22/h5-7,12-13H,8-11H2,1-4H3

InChI Key

RIVKDPUHGPHBEH-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC(=O)C1=NC(=CC=C1)C(=O)SCCC(C)OC(=O)C)OC(=O)C

Origin of Product

United States

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